molecular formula C20H32BN3O4 B1289516 tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 936250-21-4

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1289516
CAS RN: 936250-21-4
M. Wt: 389.3 g/mol
InChI Key: NQBNJXYYAKBREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperazine-1-carboxylate derivatives, which are relevant to the understanding of similar compounds. These derivatives are important intermediates in the synthesis of biologically active compounds and have been characterized by various spectroscopic methods and crystallography .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps . These methods demonstrate the versatility and adaptability of synthetic routes to create a variety of piperazine derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperazine-1-carboxylate derivatives were confirmed by single crystal X-ray diffraction analysis. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to crystallize in the monoclinic space group P 21/c . The piperazine ring often adopts a chair conformation, and the molecules can exhibit various shapes such as linear or L-shaped depending on the substituents .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the presence of a boronate group in some derivatives makes them suitable for cross-coupling reactions, which are valuable in the synthesis of complex organic molecules . The reactivity of these compounds can be further modified by introducing different substituents on the piperazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. Spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these properties . The crystal structures often feature intermolecular interactions such as hydrogen bonds and π-π stacking, which can lead to the formation of two-dimensional or three-dimensional architectures . Additionally, DFT studies and Hirshfeld surface analysis provide insights into the electronic structure and intermolecular interactions of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate in Biologically Active Compounds

    The compound has been utilized as an important intermediate in the synthesis of biologically active compounds, such as crizotinib, a well-known anticancer drug. The synthesis involved multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (D. Kong et al., 2016).

  • Crystal Structure Analysis

    Detailed crystal structure analysis of sterically congested piperazine derivatives, including tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been performed. This research highlights the novel chemistry and pharmacologically useful core of such compounds (Ashwini Gumireddy et al., 2021).

  • Biological Evaluation

    A compound with a similar structure, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been synthesized and characterized. It demonstrated moderate anthelmintic activity and was characterized through various spectroscopic methods and single crystal XRD data (C. Sanjeevarayappa et al., 2015).

  • Density Functional Theory (DFT) Analysis

    Research on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, involved DFT calculations to analyze its molecular structure and physicochemical features (W. Ye et al., 2021).

Catalytic Applications

  • Catalysis in Acylation Chemistry: The synthesis and polymerization of related compounds have been carried out for use as catalysts in acylation chemistry. These compounds demonstrate self-activation by neighboring group effects, enhancing their catalytic activity (Thiemo Mennenga et al., 2015).

Pharmaceutical Applications

  • Intermediate in Anticancer Drug Synthesis

    A related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is an important intermediate for small molecule anticancer drugs. Its synthesis and optimization for high yield production have been explored (Binliang Zhang et al., 2018).

  • Discovery in Medicinal Chemistry

    Novel piperazine derivatives, including tert-butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate, have been synthesized and evaluated, demonstrating their potential in medicinal chemistry (S. Anthal et al., 2018).

Mechanism of Action

Target of Action

Boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic ester moiety of the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the transferred group and another organic molecule .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathway of carbon-carbon bond formation, a fundamental process in organic synthesis . The downstream effects include the synthesis of a wide range of biologically active compounds, as the Suzuki-Miyaura reaction is versatile and can be used to couple a variety of organic molecules .

Pharmacokinetics

Boronic esters are generally considered to be stable and readily prepared, suggesting good bioavailability . Additionally, the susceptibility of boronic pinacol esters to hydrolysis, especially at physiological pH, should be considered when evaluating their pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific organic molecules it is coupled with in the Suzuki-Miyaura reaction . The resulting coupled product can have various effects based on its structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, to which the compound belongs, is strongly influenced by pH . Therefore, the compound’s action and stability can vary significantly depending on the pH of its environment. Additionally, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups , suggesting that the compound’s action is robust to a wide range of environmental conditions.

properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-14-15(8-9-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBNJXYYAKBREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592142
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936250-21-4
Record name 1,1-Dimethylethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936250-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.